

A Comprehensive Technical Guide to 1,3-Diisopropylurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Diisopropylurea**

Cat. No.: **B130632**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **1,3-Diisopropylurea**, a significant compound in synthetic organic chemistry and pharmaceutical research. The document details its chemical identity, physicochemical properties, synthesis methodologies, and diverse applications. Particular emphasis is placed on its role as a byproduct in peptide synthesis and its utility as a reagent in various organic transformations. Experimental protocols and graphical representations of synthetic pathways are included to provide a practical resource for laboratory professionals.

Chemical Identity and Physicochemical Properties

1,3-Diisopropylurea, also known as N,N'-diisopropylurea, is a symmetrically substituted urea derivative. Its core structure consists of a central urea moiety with isopropyl groups attached to each nitrogen atom.

Table 1: Physicochemical Properties of **1,3-Diisopropylurea**

Property	Value	Reference(s)
CAS Number	4128-37-4	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₇ H ₁₆ N ₂ O	[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	144.21 g/mol	[1] [2] [3] [6]
IUPAC Name	1,3-di(propan-2-yl)urea	[1]
Appearance	White crystalline solid	[2] [3]
Melting Point	185 °C	[6]
Boiling Point	265 °C	[6]
Solubility	Limited solubility in water; soluble in organic solvents like dichloromethane, ethyl acetate, and toluene.	[3]

Synthesis of 1,3-Diisopropylurea

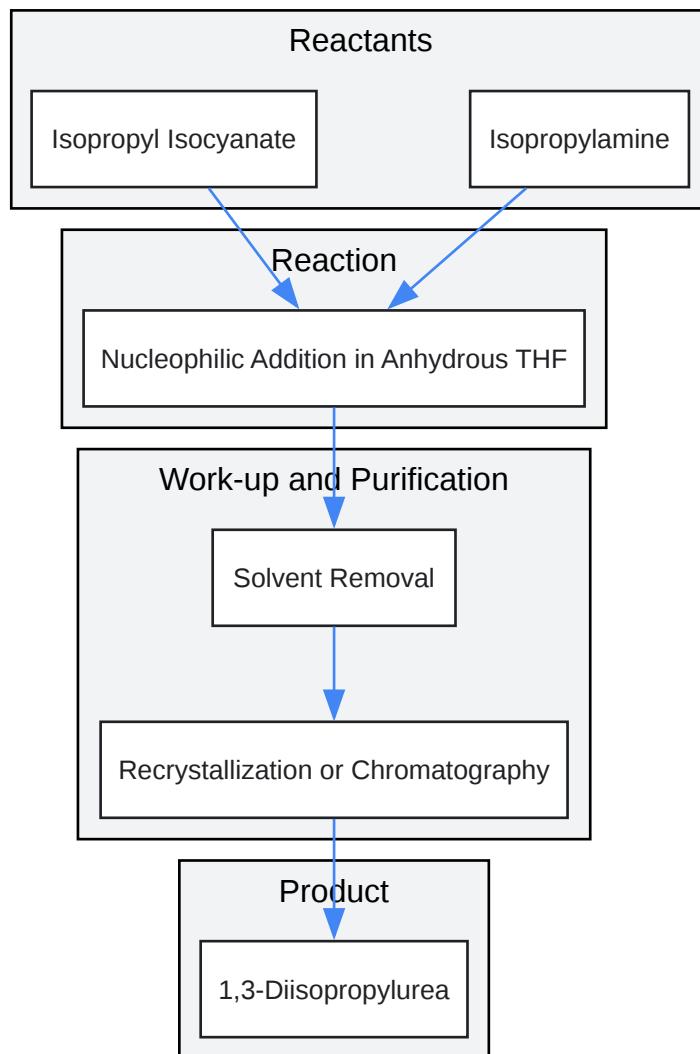
The primary synthetic route to **1,3-Diisopropylurea** involves the reaction of an isocyanate with an amine. A common and efficient method is the coupling of isopropyl isocyanate with isopropylamine.[\[2\]](#) Additionally, it is frequently formed as a byproduct in peptide synthesis when N,N'-diisopropylcarbodiimide (DIC) is used as a coupling agent.[\[2\]](#)[\[8\]](#)

General Experimental Protocol for Synthesis

The following protocol describes a general procedure for the synthesis of **1,3-Diisopropylurea** from isopropyl isocyanate and isopropylamine.

Materials:

- Isopropyl isocyanate
- Isopropylamine
- Anhydrous tetrahydrofuran (THF)


- Sodium hydride (optional, as a base)
- Standard laboratory glassware and stirring apparatus
- Purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

- In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine in anhydrous THF.
- If using a base, carefully add sodium hydride to the solution and stir.
- Slowly add an equimolar amount of isopropyl isocyanate to the stirred solution at room temperature. An exothermic reaction may be observed.
- After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, quench the reaction carefully with water if a base was used.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography to yield pure **1,3-Diisopropylurea**.

Synthesis Workflow Diagram

Synthesis of 1,3-Diisopropylurea

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis of **1,3-Diisopropylurea**.

Applications in Research and Industry

1,3-Diisopropylurea has several notable applications in both academic research and industrial processes.

- **Byproduct in Peptide Synthesis:** It is a well-known byproduct formed during peptide synthesis when N,N'-diisopropylcarbodiimide (DIC) is used as a coupling reagent.^{[2][8]} Its solubility in organic solvents simplifies its removal from the desired peptide product.^[8]

- **Organic Synthesis:** This compound serves as a valuable intermediate in the synthesis of various organic molecules.^[3] It can be used as a precursor for the synthesis of N-acyl ureas, which are important in medicinal chemistry.^[1]
- **Pharmaceutical and Agrochemical Industries:** Due to its chemical properties, it finds utility as an intermediate in the synthesis of active pharmaceutical ingredients and agrochemicals.^[3]
- **Potential Anticancer Properties:** Some research suggests that **1,3-Diisopropylurea** may possess anticancer properties by potentially inhibiting fatty acid synthesis, a critical pathway for cancer cell growth.^[6] This is thought to be due to its ability to mimic malonic acid.^[6]
- **Biochemistry:** It is used as a reagent in sample preparation.^[1] For instance, it can be used to convert ethylmalonic acid into other derivatives for analytical purposes.^[6]

Reactivity and Chemical Behavior

The reactivity of **1,3-Diisopropylurea** is centered around its urea functionality.

- **Hydrolysis:** The urea bond can be cleaved under acidic or alkaline conditions. Acidic hydrolysis typically yields isopropylamine hydrochloride and carbon dioxide, while alkaline hydrolysis produces a carbonate salt and isopropylamine.^[2]
- **Halogenation:** **1,3-Diisopropylurea** can undergo halogenation reactions to produce functionalized derivatives.^[2] For example, it can be brominated to form halogenated ureas, which can serve as scaffolds for more complex molecules.^[2]

Safety Information

1,3-Diisopropylurea is associated with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated

area or a fume hood.

Signaling Pathways

Information regarding the specific signaling pathways directly involving **1,3-Diisopropylurea** is not extensively documented in publicly available literature. While its potential mechanism of action in cancer may involve the inhibition of fatty acid synthesis, the detailed signaling cascades it may modulate are yet to be fully elucidated.[\[6\]](#)

Conclusion

1,3-Diisopropylurea is a versatile and important chemical compound with a well-defined role in organic synthesis, particularly in the context of peptide chemistry. Its predictable synthesis and reactivity make it a valuable tool for chemists in various fields. While its biological activities are an area of emerging research, its established applications underscore its significance in both academic and industrial settings. This guide provides a foundational understanding of its properties and applications for professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,3-Diisopropylurea | 4128-37-4 [smolecule.com]
- 2. 1,3-Diisopropylurea | 4128-37-4 | Benchchem [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. 1,3-Diisopropylurea | 4128-37-4 | FD22149 | Biosynth [biosynth.com]
- 7. 1,3-diisopropylurea | 4128-37-4 [chemicalbook.com]
- 8. innospk.com [innospk.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,3-Diisopropylurea]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130632#1-3-diisopropylurea-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com